4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine
Description
Properties
IUPAC Name |
4-(3-methylimidazo[4,5-b]pyridin-2-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14-10-9(3-2-4-12-10)13-11(14)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVUHVXBLNAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core or the thiomorpholine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenated derivatives and strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently used.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, sulfoxides, sulfones, and reduced derivatives of the thiomorpholine ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-b]pyridine compounds, including those related to thiomorpholine, exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis. In xenograft models, these compounds have shown the ability to suppress tumor growth without adverse effects on body weight, indicating a favorable therapeutic profile .
Kinase Inhibition
The compound has been identified as a potential inhibitor of various kinases, particularly those involved in cancer pathways. The imidazo[4,5-b]pyridine scaffold has been used to design novel inhibitors targeting specific kinases, leveraging structure-activity relationships to optimize efficacy .
Neuropharmacology
Recent studies suggest that compounds with similar structures may influence neurochemical pathways. The potential modulation of neurotransmitter systems could lead to therapeutic applications in treating neurological disorders .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of imidazo[4,5-b]pyridine derivatives evaluated their anticancer efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Kinase Inhibition Mechanism
Another research effort investigated the mechanism of action of imidazo[4,5-b]pyridine derivatives as c-Met inhibitors. Using crystallography and molecular docking studies, researchers elucidated how these compounds bind to the active site of c-Met kinase, providing insights into their inhibitory mechanisms and paving the way for rational drug design .
Data Tables
Mechanism of Action
The mechanism of action of 4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine involves its interaction with specific molecular targets. It is known to act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit enzymes such as aromatase and proton pumps, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the imidazo[4,5-b]pyridine core but differing in substituents. Key comparisons include synthesis routes, physicochemical properties, and biological activity (where available).
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Solubility :
- The thiomorpholine group in the target compound likely improves aqueous solubility compared to the hydrophobic phenyl (Compound 18) or benzonitrile (Compound 17) substituents, as sulfur atoms can participate in polar interactions .
- Brominated analogs (Compounds 18, 19) exhibit reduced solubility due to increased molecular weight and steric bulk .
Synthetic Accessibility: The target compound and its analogs are synthesized via amidino-substitution or condensation reactions, often requiring microwave-assisted or conventional heating in polar aprotic solvents (e.g., DMF with glacial acetic acid) . Brominated derivatives (e.g., Compound 19) necessitate additional halogenation steps, increasing synthetic complexity .
The thiomorpholine moiety may enhance target engagement through sulfur-mediated interactions (e.g., hydrogen bonding with enzyme active sites) . Benzonitrile-containing analogs (Compound 17) are associated with metabolic instability due to nitrile hydrolysis, whereas brominated derivatives (Compound 18) show improved target selectivity in kinase inhibition .
Biological Activity
4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on a review of diverse research findings.
Chemical Structure and Synthesis
The compound features a thiomorpholine ring attached to an imidazo[4,5-b]pyridine moiety. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. Recent studies have focused on optimizing synthetic routes to enhance yield and purity.
Antimicrobial Properties
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance to multiple antibiotics .
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies reported that imidazo[4,5-b]pyridine derivatives could induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with structural similarities demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer effects .
Kinase Inhibition
The biological activity of this compound may also be linked to its ability to inhibit specific kinases. A detailed structure-activity relationship (SAR) study revealed that modifications at the thiomorpholine position could enhance kinase inhibitory activity, making it a candidate for further development as a targeted therapy in oncology .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzyme Activity : Compounds similar to this compound have been shown to bind competitively to ATP-binding sites in kinases, disrupting their function and leading to reduced cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial signaling has been observed in cancer cells treated with related compounds, suggesting a robust mechanism for anticancer activity.
Case Studies
- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of various thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity against resistant strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Cancer Cell Line Testing : In another study, the compound was tested against multiple cancer cell lines (e.g., HeLa and MCF-7). The results showed that it effectively inhibited cell growth with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine, and how can reaction yields be optimized?
Synthesis typically involves multi-step heterocyclic condensation. A common approach is to use 2,3-diaminopyridine derivatives as precursors, followed by cyclization with thiomorpholine under controlled conditions. For example, Mannich base reactions with formaldehyde and secondary amines (e.g., thiomorpholine) can yield imidazo[4,5-b]pyridine scaffolds . Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Catalyst selection : Using mild acids (e.g., acetic acid) to enhance regioselectivity.
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound.
Q. How can the structural integrity of this compound be validated post-synthesis?
A combination of spectroscopic and crystallographic methods is critical:
- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, ensuring accurate bond lengths and angles (e.g., mean C–C bond deviation ≤ 0.002 Å) .
- NMR/IR spectroscopy : Confirm functional groups (e.g., thiomorpholine’s S–C–N vibrations at ~650 cm⁻¹ in IR) and aromatic proton environments (e.g., imidazo[4,5-b]pyridine protons at δ 7.8–8.5 ppm in ¹H NMR) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Kinase inhibition profiling : Screen against AKT isoforms (e.g., AKT1, AKT2) using fluorescence polarization assays at 1–10 µM concentrations, referencing similar imidazo[4,5-b]pyridine derivatives as positive controls .
- Cytotoxicity testing : Use MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ calculations to assess selectivity .
Advanced Research Questions
Q. How does the thiomorpholine substituent influence binding to kinase targets compared to morpholine or piperazine analogs?
The thiomorpholine group enhances hydrophobic interactions and sulfur-mediated hydrogen bonding in kinase active sites. For example:
- Molecular docking : Compare binding poses in AKT1 (PDB: 3O96) using AutoDock Vina. Thiomorpholine’s sulfur atom may form a 2.9 Å interaction with Asp274, improving affinity over oxygen-containing analogs .
- SAR studies : Replace thiomorpholine with morpholine or piperazine in derivatives and measure ΔIC₅₀ values to quantify contributions to potency .
Q. How can conflicting data on off-target effects in kinase panels be resolved?
- Counter-screening : Test against a panel of 50+ kinases (e.g., PKIS kinase assay kit) at 1 µM to identify non-specific interactions .
- Crystallographic analysis : Resolve co-crystal structures with off-target kinases (e.g., PIM1) to identify structural motifs responsible for promiscuity .
- Proteomic profiling : Use kinobeads and LC-MS/MS to quantify binding to low-abundance kinases in cell lysates .
Q. What computational methods are recommended for predicting metabolic stability?
Q. How can structural modifications improve solubility without compromising potency?
Q. What biophysical techniques validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
